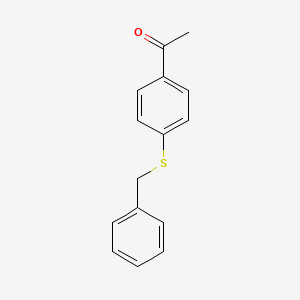

4-(Benzylthio)acetophenone

Descripción

4-(Benzylthio)acetophenone (CAS: Not explicitly provided; structure: C₁₅H₁₄OS) is a sulfur-containing acetophenone derivative characterized by a benzylthio (-S-CH₂-C₆H₅) group at the para position of the acetophenone backbone. First synthesized and structurally analyzed by Hathaway and Triefenbach in 2001, its synthesis involves the reaction of 4-fluoroacetophenone with benzylthiol in the presence of KOH and ethanol, followed by oxidation to form sulfonyl derivatives . The compound exhibits distinct electrostatic and spectroscopic properties, including UV-Vis absorption maxima and IR stretching frequencies indicative of its thioether and ketone functional groups . Its crystalline structure and reactivity make it a versatile precursor for synthesizing chalcones, pyrimidines, and cyclohexenones in heterocyclic chemistry .

Propiedades

Número CAS |

57366-87-7 |

|---|---|

Fórmula molecular |

C15H14OS |

Peso molecular |

242.3 g/mol |

Nombre IUPAC |

1-(4-benzylsulfanylphenyl)ethanone |

InChI |

InChI=1S/C15H14OS/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |

Clave InChI |

DDEHZHHUIYWAIA-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC=C(C=C1)SCC2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Sulfur-Containing Derivatives

- 4-(Benzylsulfonyl)acetophenone: The oxidized sulfonyl analog of 4-(Benzylthio)acetophenone. Unlike the thioether group (-S-), the sulfonyl group (-SO₂-) enhances polarity and hydrogen-bonding capacity, altering solubility and reactivity. For example, sulfonyl derivatives show reduced nucleophilic substitution activity compared to thioether analogs .

- Benzyl isothiocyanate : A structurally related compound (CAS 622-78-6) with a reactive isothiocyanate (-N=C=S) group. It lacks the ketone moiety but shares the benzylthio motif, enabling divergent biological applications (e.g., allelochemical activity) .

Oxygen-Containing Derivatives

- 4'-Benzyloxyacetophenone (CAS 54696-05-8): Replaces the benzylthio group with a benzyloxy (-O-CH₂-C₆H₅) group. This substitution increases hydrophilicity (water solubility: ~1.2 g/L at 25°C) and shifts UV absorption peaks due to electron-donating effects .

- 4-Methoxyacetophenone (CAS 100-06-1): A simpler analog with a methoxy (-OCH₃) group. Its lower molecular weight (150.17 g/mol) results in higher volatility (bp: 265°C) compared to this compound (bp: >300°C) .

Halogenated Derivatives

- p-Chloroacetophenone (CAS 99-91-2): Substitution with chlorine at the para position increases electrophilicity, enhancing reactivity in Friedel-Crafts alkylation. However, the absence of sulfur limits its utility in metal-catalyzed coupling reactions .

Physicochemical Properties

| Property | This compound | 4'-Benzyloxyacetophenone | p-Chloroacetophenone |

|---|---|---|---|

| Molecular Weight (g/mol) | 242.34 | 226.27 | 154.59 |

| Melting Point (°C) | 98–100 (decomposes) | 72–75 | 20–22 |

| Solubility in Water | Insoluble | Slightly soluble | Insoluble |

| Key Functional Groups | Thioether, ketone | Benzyloxy, ketone | Chloro, ketone |

Sources:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.